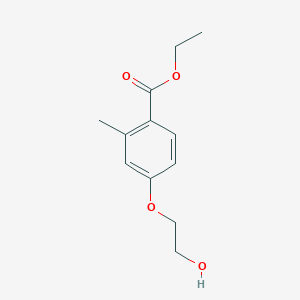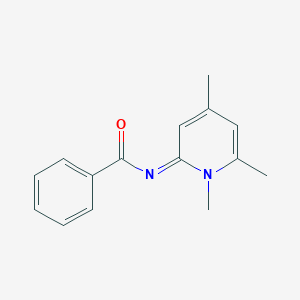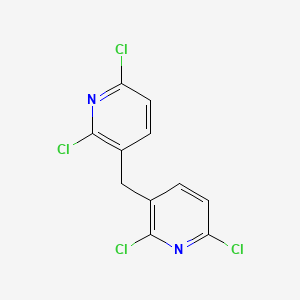
3,3'-Methylenebis(2,6-dichloropyridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis(2,6-dichloropyridine) is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of two pyridine rings, each substituted with chlorine atoms at the 2 and 6 positions, and connected by a methylene bridge at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(2,6-dichloropyridine) typically involves the reaction of 2,6-dichloropyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyridine rings. The general reaction scheme is as follows:
[ 2 , \text{C}_5\text{H}_3\text{Cl}_2\text{N} + \text{CH}2\text{O} \rightarrow \text{C}{11}\text{H}_6\text{Cl}_4\text{N}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
On an industrial scale, the production of 3,3’-Methylenebis(2,6-dichloropyridine) can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Methylenebis(2,6-dichloropyridine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding dihydropyridine derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Applications De Recherche Scientifique
3,3’-Methylenebis(2,6-dichloropyridine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-Methylenebis(2,6-dichloropyridine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 3,3’-Methylenebis(2,6-dichloropyridine).
3,6-Dichloropyridine-2-carboxylic acid: Another chloropyridine derivative with different substitution patterns.
2,6-Dichloropyridine N-oxide: An oxidized form of 2,6-dichloropyridine.
Uniqueness
3,3’-Methylenebis(2,6-dichloropyridine) is unique due to its methylene-bridged structure, which imparts distinct chemical properties and reactivity compared to other chloropyridine derivatives
Propriétés
Numéro CAS |
112170-41-9 |
|---|---|
Formule moléculaire |
C11H6Cl4N2 |
Poids moléculaire |
308.0 g/mol |
Nom IUPAC |
2,6-dichloro-3-[(2,6-dichloropyridin-3-yl)methyl]pyridine |
InChI |
InChI=1S/C11H6Cl4N2/c12-8-3-1-6(10(14)16-8)5-7-2-4-9(13)17-11(7)15/h1-4H,5H2 |
Clé InChI |
NBBMTNWJFVKVRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CC2=C(N=C(C=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


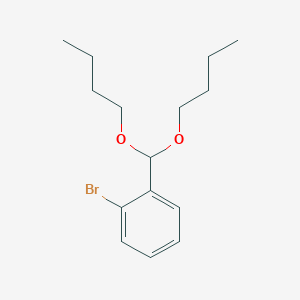
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
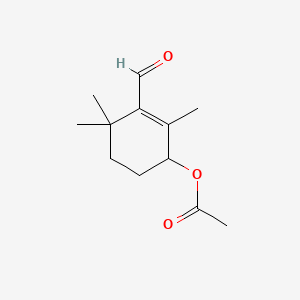
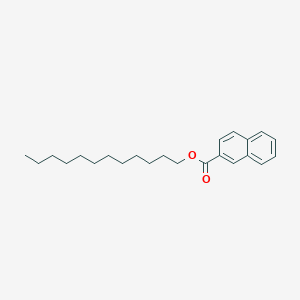
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)

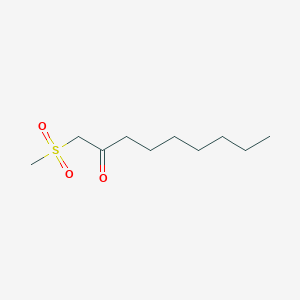
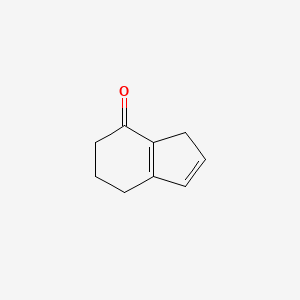
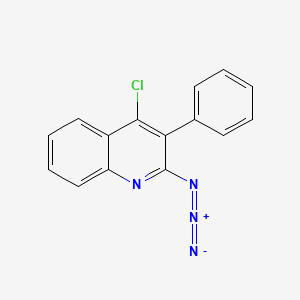
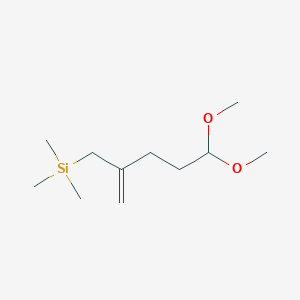
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)

